(+)-Tramadol-d6 Hydrochloride

Descripción general

Descripción

(+)-Tramadol-d6 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 305.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(+)-Tramadol-d6 Hydrochloride is a deuterated derivative of tramadol, a synthetic opioid analgesic widely used for managing moderate to severe pain. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of metabolic pathways in pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research.

The biological activity of this compound is primarily attributed to its dual mechanism of action:

- μ-opioid Receptor Agonism : (+)-Tramadol and its active metabolite, (+)-O-desmethyl-tramadol (M1), act as agonists at the μ-opioid receptors, contributing to its analgesic effects.

- Reuptake Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing its pain-relieving properties through synergistic effects on multiple neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Key pharmacokinetic parameters include:

- Absorption : Following oral administration, tramadol is rapidly absorbed with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 3 hours post-administration .

- Metabolism : The metabolism of tramadol involves several pathways, with significant contributions from cytochrome P450 enzymes, particularly CYP2D6. Variations in enzyme activity among individuals can lead to differences in therapeutic outcomes .

- Distribution : The volume of distribution ranges from 2.6 to 2.9 L/kg, indicating high tissue affinity. Tramadol also crosses the blood-brain barrier and the placental barrier .

Research Applications

This compound is primarily utilized in research settings for:

- Metabolic Studies : As a tracer compound, it allows researchers to differentiate between tramadol and its metabolites in biological samples such as blood and urine. This capability is crucial for understanding drug metabolism and pharmacokinetics.

- In Vitro Studies : It is employed in cell-based assays to investigate the mechanisms underlying tramadol's analgesic effects and interactions with other drugs .

Comparative Analysis

The unique isotopic labeling of this compound provides advantages over non-deuterated forms. The following table summarizes key differences between tramadol and its deuterated form:

| Property | Tramadol | This compound |

|---|---|---|

| Molecular Formula | C16H25ClNO2 | C16H26ClNO2 |

| Molecular Weight | 263.84 g/mol | 305.87 g/mol |

| Stability | Standard | Enhanced due to deuteration |

| Metabolic Tracking | Limited | Precise tracking capabilities |

Case Studies

Several studies have highlighted the utility of this compound in understanding tramadol's pharmacodynamics:

- Metabolic Pathway Elucidation : A study utilized this compound to trace metabolic pathways in human subjects, revealing insights into the formation and elimination of active metabolites.

- Drug Interaction Studies : Research involving this compound has demonstrated potential drug-drug interactions with other analgesics, emphasizing the importance of understanding combined therapies in clinical settings .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. The deuterated form of tramadol is particularly useful in these studies due to its unique isotopic labeling, which allows for precise tracking in biological systems.

Case Study: Interaction with Magnesium Ions

A study investigated the pharmacokinetics of tramadol in the presence of magnesium ions. The results indicated that magnesium did not significantly alter the pharmacokinetic parameters of tramadol, suggesting that it can be safely co-administered without affecting tramadol's efficacy or safety profile . The use of (+)-Tramadol-d6 Hydrochloride as an internal standard facilitated accurate measurements of tramadol and its active metabolite concentrations.

| Parameter | Without Mg | With Mg |

|---|---|---|

| Cmax (µg/L) | 300 | 295 |

| AUC (µg·h/L) | 1500 | 1480 |

| Half-life (hours) | 4.7-7.9 | 4.8-8.0 |

Toxicology and Forensic Analysis

The stable isotope labeling provided by this compound makes it an excellent candidate for forensic toxicology applications. It can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to detect and quantify tramadol levels in biological samples.

Application in Urine Drug Testing

In a recent study, this compound was employed to develop a method for simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS techniques. The method demonstrated high accuracy and precision, making it suitable for clinical toxicology applications .

Analytical Chemistry

Analytical methods utilizing this compound have been developed to improve the quantification of tramadol in various matrices.

Method Development for Quantification

The development of a gas chromatography-mass spectrometry (GC-MS) method using this compound as an internal standard has shown promising results for quantifying tramadol levels in complex biological samples. This method enhances sensitivity and specificity, crucial for accurate drug monitoring .

| Method | Sensitivity | Specificity |

|---|---|---|

| GC-MS | High | High |

| LC-MS/MS | Very High | Very High |

Clinical Research Applications

In clinical settings, this compound can be utilized to study the efficacy and safety profiles of tramadol-based therapies.

Efficacy Studies

Clinical trials have utilized deuterated forms to analyze the effects of tramadol on various pain conditions, including neuropathic pain and post-operative pain management. The isotopic labeling aids in understanding metabolism variations among individuals with different genetic backgrounds affecting drug metabolism .

Propiedades

IUPAC Name |

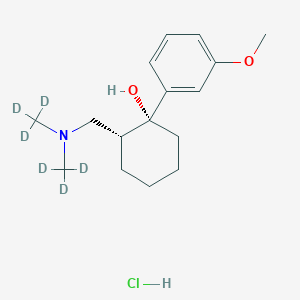

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-LUHTVFDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.